2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-fluorobenzenecarboxylate
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Overview
Description
2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-fluorobenzenecarboxylate is a complex organic compound that belongs to the class of triazolo[1,5-a]pyrimidines. This compound features a triazole ring fused to a pyrimidine ring, with a fluorinated benzene carboxylate group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-fluorobenzenecarboxylate typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This would involve optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorinated benzene carboxylate group can be oxidized to form different derivatives.
Reduction: : The triazolo[1,5-a]pyrimidine core can be reduced to yield different structural isomers.
Substitution: : The ethyl chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Fluorinated benzoic acids and their derivatives.
Reduction: : Reduced triazolo[1,5-a]pyrimidines.
Substitution: : Substituted ethyl chains with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies.
Medicine: : Potential therapeutic applications, such as antibacterial or antifungal agents.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an antibacterial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the fluorinated benzene carboxylate group and the triazolo[1,5-a]pyrimidine core. Similar compounds might include other triazolo[1,5-a]pyrimidines or fluorinated benzene derivatives. These compounds may have different biological activities or chemical properties, making them suitable for different applications.
List of Similar Compounds
Triazolo[1,5-a]pyrimidines: : Various derivatives with different substituents on the triazole ring.
Fluorinated Benzene Derivatives: : Compounds with fluorine atoms on the benzene ring, which can have different biological activities.
Properties
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O3/c1-9-10(13(21)20-15(19-9)17-8-18-20)6-7-23-14(22)11-4-2-3-5-12(11)16/h2-5,8H,6-7H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWILFOBNFMPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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